1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Crosslinking kinetics Half-life temperature Peroxide selection

1,1‑Bis(tert‑butylperoxy)‑3,3,5‑trimethylcyclohexane (CAS 6731‑36‑8, commonly designated TMCH, Trigonox 29, or Luperox is a bifunctional peroxyketal organic peroxide with a theoretical active‑oxygen content of 10.58 % and a molecular weight of 302.5 g mol⁻¹. It decomposes thermally through concerted scission of both O–O bonds to generate two tert‑butoxy radicals per molecule, providing fast radical flux at moderate temperatures.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
CAS No. 6731-36-8
Cat. No. B1664527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
CAS6731-36-8
Synonyms1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
BBTC
di-tert-butylperoxy-3,3,5-trimethylcyclohexane peroxide
DTBP
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C
InChIInChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3
InChIKeyNALFRYPTRXKZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH) — Procurement-Ready Technical Baseline for a Bifunctional Peroxyketal Crosslinking Agent


1,1‑Bis(tert‑butylperoxy)‑3,3,5‑trimethylcyclohexane (CAS 6731‑36‑8, commonly designated TMCH, Trigonox 29, or Luperox 231) is a bifunctional peroxyketal organic peroxide with a theoretical active‑oxygen content of 10.58 % and a molecular weight of 302.5 g mol⁻¹ [1]. It decomposes thermally through concerted scission of both O–O bonds to generate two tert‑butoxy radicals per molecule, providing fast radical flux at moderate temperatures [2]. Commercial forms include 88–90 % liquid, 40–50 % formulations on inert carriers, and solutions in isododecane or odourless mineral spirits [1].

Why Generic Substitution of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane Fails — Class-Level Reactivity Differences That Demand Compound-Specific Selection


Organic peroxides used for crosslinking and polymer initiation cannot be interchanged on the basis of active‑oxygen content alone. The peroxyketal class, to which TMCH belongs, provides significantly faster crosslinking rates than dialkyl peroxides at equivalent cure temperatures—up to ten times faster in some systems—because of its lower half‑life temperature and concerted decomposition mechanism [1]. Conversely, TMCH’s lower thermal stability compared with dialkyl peroxides such as dicumyl peroxide (DCP) means it reaches practical crosslinking temperatures roughly 15–25 °C lower, which is advantageous for heat‑sensitive substrates but requires tighter temperature control during compounding to avoid scorch [2]. Moreover, decomposition by‑product profiles differ markedly: DCP releases odorous acetophenone, whereas TMCH yields lower‑odour fragments more acceptable for enclosed automotive and food‑contact applications [3]. Generic substitution therefore risks both under‑cure or over‑scorch in processing and off‑odour in the final article.

Quantitative Differentiation of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane — Head‑to‑Head Evidence Against Key Comparators


Half‑Life Temperature: TMCH (Luperox 231) Decomposes 25 °C Lower Than Dicumyl Peroxide (Luperox DC)

In a fixed time of 1 minute, 50 % of Luperox 231 (TMCH) is decomposed at 155 °C, whereas the same extent of decomposition for Luperox DC (dicumyl peroxide) requires 180 °C [1]. This 25 °C lower decomposition temperature translates into faster radical generation at industrially relevant cure temperatures, enabling lower‑temperature processing or shorter cycle times.

Crosslinking kinetics Half-life temperature Peroxide selection

Vulcanisation Onset Temperature: TMCH Vulcanises EPDM at 145 °C vs. ≥ 160 °C for General Peroxides

A dedicated EPDM compounding study reports that TMCH vulcanises effectively at temperatures as low as 145 °C, whereas typical peroxide vulcanisation (e.g., DCP) requires temperatures of at least 160 °C [1]. The lower onset temperature reduces the thermal load on the polymer and mitigates the risk of heat‑tear during demoulding of complex profiles.

EPDM vulcanisation Processing temperature Scorch safety

Crosslink Density Enhancement with Co‑Agent PDM: TMCH Outperforms DCP by 109 Percentage Points in EPDM

When N,N′‑m‑phenylene bismaleimide (PDM) is used as a co‑agent, the crosslink density of the TMCH‑cured EPDM increases by 317 %, whereas the DCP‑cured system increases by only 208 % [1]. Additionally, the torque difference rises by 25 % and the optimum cure time (t90) is shortened by 50 % in the TMCH–PDM system, indicating a more efficient network build‑up.

EPDM Crosslink density Co‑agent PDM

Odour Profile: TMCH Yields Low‑Odour Vulcanisates, Avoiding the Acetophenone Characteristic of DCP

DCP decomposition generates acetophenone, a volatile aromatic compound with a distinct sweet‑pungent odour that limits its use in enclosed‑space automotive parts and food‑contact articles [1]. TMCH decomposition does not produce acetophenone; multiple vendor technical sources describe TMCH‑cured rubber as “less odour” or “odour‑free” [2]. In addition, a Chinese application study states that TMCH is non‑toxic, has low odour, and has passed U.S. FDA certification for food‑grade rubber [2].

Odour Decomposition by‑products Food contact

Polymerisation Rate Enhancement: Trigonox 29 Increases Styrene Polymerisation Rate Relative to Thermal Initiation at Moderate Temperatures

In the mass polymerisation of styrene employing a temperature ramp of 110 → 140 → 180 °C, Trigonox 29 (TMCH) increases the polymerisation rate relative to thermal initiation alone [1]. The resulting polystyrene exhibits higher molecular weight and reduced dispersity owing to the constant radical flux provided by the bifunctional peroxyketal [1]. A comparative study of multi‑functional peroxide initiators further demonstrates that TMCH (Trigonox 29‑C50) yields a different monomer conversion profile and lower oligomer content than 1,1‑bis(tert‑butylperoxy)cyclohexane (Trigonox 22‑E50) at equivalent molar concentrations [2].

Styrene polymerisation Mass process Initiator efficiency

Procurement‑Focused Application Scenarios for 1,1‑Bis(tert‑butylperoxy)‑3,3,5‑trimethylcyclohexane Based on Verified Differentiation


Low‑Temperature, High‑Speed Vulcanisation of EPDM Profiles, Hoses, and Seals

TMCH’s 25 °C lower 1‑minute half‑life temperature versus DCP [Section 3, Evidence 1] and its practical vulcanisation onset at 145 °C [Section 3, Evidence 2] make it the initiator of choice when processing temperature must be kept below 160 °C to avoid polymer degradation, reduce energy costs, or achieve faster line speeds. Typical dosage is 1.5–2.5 phr (90 % grade) for EPDM extrusion and moulding.

Odour‑Critical Rubber Articles for Automotive Interiors and Food‑Contact Applications

Because TMCH does not generate acetophenone upon decomposition, it produces vulcanisates with notably lower odour than DCP‑cured equivalents [Section 3, Evidence 4]. This advantage is reinforced by FDA clearance for food‑grade rubber, making TMCH the preferred peroxide for car interior gaskets, appliance seals, and baby‑bottle teats where consumer‑perceptible odour must be minimised.

High‑Modulus EPDM Compounds Using PDM Co‑Agent Synergy

When maximum crosslink density is required—such as in solid rocket motor insulation, high‑temperature gaskets, or under‑bonnet automotive components—the combination of TMCH with the PDM co‑agent delivers a 317 % crosslink density increase, substantially outperforming the 208 % increase achieved with DCP–PDM [Section 3, Evidence 3]. Formulators can therefore specify TMCH to reach target modulus and compression set values at lower co‑agent loadings.

Mass and Suspension Polymerisation of Styrene for High‑Molecular‑Weight Polystyrene

Trigonox 29 (TMCH) enhances the polymerisation rate of styrene in mass and suspension processes at 90–120 °C, yielding higher molecular weight and narrower dispersity than thermal initiation alone [Section 3, Evidence 5]. It also offers a differentiated conversion profile versus the structural analog 1,1‑bis(tert‑butylperoxy)cyclohexane, enabling producers to fine‑tune reactor throughput and polymer architecture for high‑impact polystyrene (HIPS) and general‑purpose polystyrene (GPPS) grades.

Quote Request

Request a Quote for 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.